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Compound of Interest

Compound Name: 5'-O-DMT-Bz-rC

Cat. No.: B1140002 Get Quote

An In-depth Technical Guide to 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine-3'-CE Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-DMT-N4-benzoyl-2'-deoxycytidine-3'-CE

phosphoramidite, a critical building block in the chemical synthesis of DNA oligonucleotides.

We will delve into its molecular structure, functional characteristics, and its central role in the

well-established phosphoramidite chemistry for applications in research, diagnostics, and

therapeutic drug development.

Core Structure and Function
5'-O-DMT-N4-benzoyl-2'-deoxycytidine-3'-CE phosphoramidite, often abbreviated as DMT-

dC(Bz)-CE Phosphoramidite, is a modified nucleoside designed for automated solid-phase

DNA synthesis. Its structure is engineered with specific protecting groups to ensure controlled,

sequential addition to a growing oligonucleotide chain with high fidelity.

The key components of its structure are:

Deoxycytidine Core: The fundamental cytosine nucleoside containing a deoxyribose sugar.

5'-O-DMT (Dimethoxytrityl) Group: A bulky, acid-labile protecting group attached to the 5'-

hydroxyl of the deoxyribose sugar. Its primary function is to prevent unwanted polymerization
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during the coupling reaction. Its removal (detritylation) in a controlled manner provides a free

5'-hydroxyl group for chain elongation in the next synthesis cycle.

N4-Benzoyl (Bz) Group: An alkali-labile protecting group attached to the exocyclic amine of

the cytosine base. This group prevents the amine from participating in side reactions during

the synthesis cycles.[1]

3'-CE (Cyanoethyl) Phosphoramidite Group: The reactive moiety at the 3'-position of the

sugar. This group, upon activation, couples with the free 5'-hydroxyl of the growing

oligonucleotide chain, forming a phosphite triester linkage. The cyanoethyl group itself

protects the phosphorus during synthesis.

Below is a diagram illustrating the core components of the molecule.
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Caption: Functional components of DMT-dC(Bz) Phosphoramidite.
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Physicochemical Properties and Quality
Specifications
The quality and purity of the phosphoramidite are paramount for achieving high-yield and high-

fidelity oligonucleotide synthesis. Reputable suppliers provide materials with stringent quality

control.

Property Value Source(s)

CAS Number 102212-98-6 [2][3]

Molecular Formula C₄₆H₅₂N₅O₈P [2][3]

Molecular Weight 833.91 g/mol [3]

Appearance White to off-white powder

Purity (by HPLC) ≥98% [2]

Storage Conditions
-20°C, under inert atmosphere

(Argon or Nitrogen)
[4]

Performance Metric Typical Specification Source(s)

Coupling Efficiency
>99% under standard

conditions
[5]

Solution Stability

~2% purity reduction after 5

weeks in acetonitrile at room

temp.

[6][7]

Role in the Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process performed on an automated solid-

phase synthesizer. Each cycle adds one nucleotide to the growing chain and consists of four

primary steps: deblocking, coupling, capping, and oxidation.
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Caption: The four-step phosphoramidite solid-phase synthesis cycle.
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Experimental Protocols
The following protocols provide a generalized methodology for the use of DMT-dC(Bz)

phosphoramidite in standard automated solid-phase oligonucleotide synthesis. Concentrations

and times may be optimized based on the specific synthesizer and scale.

Reagent Preparation
Phosphoramidite Solution: Dissolve DMT-dC(Bz) phosphoramidite in anhydrous acetonitrile

to a final concentration of 0.1 M. Ensure the solvent has a water content of <30 ppm. Handle

under an inert atmosphere (Argon).

Activator Solution: Prepare a 0.45 M solution of a suitable activator, such as 5-(Ethylthio)-1H-

tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), in anhydrous acetonitrile.

Deblocking Solution: Prepare a solution of 3% Trichloroacetic Acid (TCA) or Dichloroacetic

Acid (DCA) in anhydrous dichloromethane (DCM).

Capping Solutions:

Cap A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).

Cap B: 16% N-Methylimidazole in THF.

Oxidizing Solution: Prepare a 0.02 M solution of iodine in a mixture of THF/Pyridine/Water.

Automated Synthesis Cycle Protocol
This protocol outlines a single cycle for adding a dC residue. The synthesizer automates the

delivery of reagents to the solid support column.
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Step
Reagent(s)
Delivered

Typical Duration Purpose

1. Deblocking
3% TCA or DCA in

DCM
60-120 seconds

Removes the 5'-DMT

group from the

support-bound

nucleotide chain.

2. Washing Anhydrous Acetonitrile 60-90 seconds

Removes deblocking

solution and residual

DMT cations.

3. Coupling

0.1 M DMT-dC(Bz)

Phosphoramidite +

0.45 M Activator

30-180 seconds

Couples the

phosphoramidite to

the free 5'-OH of the

growing chain.[8]

4. Washing Anhydrous Acetonitrile 60-90 seconds

Removes unreacted

phosphoramidite and

activator.

5. Capping
Cap A and Cap B

solutions
30-60 seconds

Blocks any unreacted

5'-OH groups to

prevent deletion

mutations.

6. Washing Anhydrous Acetonitrile 60-90 seconds
Removes capping

reagents.

7. Oxidation 0.02 M Iodine Solution 30-60 seconds

Oxidizes the

phosphite triester to a

stable phosphate

triester.[9]

8. Washing Anhydrous Acetonitrile 60-90 seconds

Removes oxidizing

solution and prepares

for the next cycle.

Post-Synthesis Cleavage and Deprotection
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After the final sequence is assembled, the oligonucleotide must be cleaved from the solid

support and all protecting groups must be removed.

Support Treatment: Transfer the solid support (e.g., CPG) from the synthesis column to a

screw-cap vial.

Cleavage & Deprotection: Add concentrated ammonium hydroxide (~1 mL per 1 µmol of

synthesis scale) to the vial. Seal the vial tightly.

Incubation: Heat the vial at 55°C for 8-12 hours. This single step performs three actions:

Cleavage of the oligonucleotide from the solid support.

Removal of the cyanoethyl groups from the phosphate backbone.

Removal of the N4-benzoyl protecting group from all cytosine bases (along with protecting

groups from A and G bases).[9]

Recovery: After cooling, carefully transfer the ammoniacal solution containing the crude

oligonucleotide to a new tube, leaving the solid support behind.

Drying: Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum

concentrator.

Reconstitution: Resuspend the crude oligonucleotide pellet in an appropriate buffer or

nuclease-free water for subsequent purification (e.g., by HPLC or PAGE).

Note on Deprotection: While the benzoyl group on cytidine is readily cleaved by ammonium

hydroxide, the rate-determining step for standard deprotection is often the removal of the

isobutyryl group from guanine.[9] For oligonucleotides containing sensitive modifications,

milder deprotection strategies (e.g., using potassium carbonate in methanol with ultra-mild

protecting groups) may be required.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.biotage.com/hubfs/bynder/Document/PPS676-biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://www.biotage.com/hubfs/bynder/Document/PPS676-biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://www.glenresearch.com/reports/gr20-24
https://www.benchchem.com/product/b1140002?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature
Experiments [experiments.springernature.com]

2. scbt.com [scbt.com]

3. N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite | 102212-98-6 | PB09173
[biosynth.com]

4. 5'-O-DMT-N4-Benzoyl-2'-Deoxy-5-Methylcytidine-CE Phosphoramidite, 105931-57-5 |
BroadPharm [broadpharm.com]

5. idtdna.com [idtdna.com]

6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in
acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified
Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

9. biotage.com [biotage.com]

10. glenresearch.com [glenresearch.com]

To cite this document: BenchChem. [structure of 5'-O-DMT-benzoyl-cytidine
phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1140002#structure-of-5-o-dmt-benzoyl-cytidine-
phosphoramidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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